2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfonyl piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the biological activity of the target proteins .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to have significant activity against certain diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The sulfonyl piperazine moiety is then attached through a series of nucleophilic substitution reactions, often involving sulfonyl chlorides and piperazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the piperazine moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl-substituted benzamide, while reduction of the carbonyl group in the piperazine moiety results in a hydroxyl-substituted piperazine derivative.
Scientific Research Applications
2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar sulfonyl group but different core structure.
Pyridine derivatives: Compounds with a pyridine ring that exhibit antimicrobial and antiviral activities.
Uniqueness
2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is unique due to its combination of a methoxy-substituted benzamide core and a sulfonyl piperazine moiety. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other compounds with similar functional groups.
Properties
IUPAC Name |
2-methoxy-5-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-26-14-6-5-12(10-13(14)17(18)23)27(24,25)20-8-9-21(16(22)11-20)15-4-2-3-7-19-15/h2-7,10H,8-9,11H2,1H3,(H2,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBQDFUBPGECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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